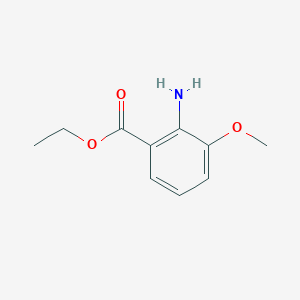

2-Amino-3-metoxibenzoato de etilo

Descripción general

Descripción

Synthesis Analysis

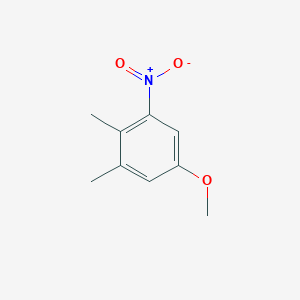

Ethyl 2-amino-3-methoxybenzoate can be synthesized through various chemical pathways, including reactions involving methylation, ethylation, and oxidation processes. For instance, the methylation of 4-amino-2-hydroxybenzoic acid using dimethyl sulfate leads to the formation of methyl 4-amino-2-methoxybenzoate, which can undergo further chemical transformations to yield related compounds (Wang Yu, 2008).

Molecular Structure Analysis

The molecular structure of ethyl 2-amino-3-methoxybenzoate and related compounds can be studied using various spectroscopic techniques. Single-crystal X-ray diffraction techniques have been employed to determine the crystal structure of synthesized compounds, revealing important aspects like hydrogen bonding and crystal packing (K. Y. Yeong et al., 2018).

Chemical Reactions and Properties

Ethyl 2-amino-3-methoxybenzoate undergoes various chemical reactions, including condensation and reactions with carbonyl compounds. These reactions can lead to the synthesis of pyran-2-ones and pyrazolin-5-ones, among other compounds. The structural assignment of these products is based on elemental analysis and spectroscopic data, including electronic absorption, infrared, and NMR spectra (M. Y. Shandala et al., 1984).

Physical Properties Analysis

The physical properties of ethyl 2-amino-3-methoxybenzoate and its derivatives, such as melting points, boiling points, and solubility, can be determined through calorimetric experiments and other analytical methods. These properties are essential for understanding the compound's behavior in different environments and applications (J. Ledo et al., 2019).

Chemical Properties Analysis

The chemical properties, including reactivity and stability of ethyl 2-amino-3-methoxybenzoate, are influenced by its functional groups. Studies on the compound's reactions with other chemical agents can shed light on its potential uses in synthesis and material science. The efficiency of such compounds as corrosion inhibitors, for instance, has been studied, highlighting their potential applications in protecting metals against corrosion (M. Djenane et al., 2019).

Aplicaciones Científicas De Investigación

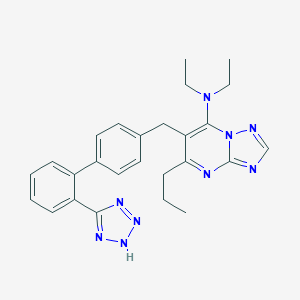

Síntesis de Gefitinib

El 2-amino-3-metoxibenzoato de etilo se puede utilizar en la síntesis de Gefitinib . Gefitinib es un potente e inhibidor selectivo de ATP competitivo de las quinasas EGFR y HER-2, y es el primer agente de direccionamiento de EGFR lanzado como un fármaco anticancerígeno para el tratamiento de pacientes con cáncer de pulmón de células no pequeñas (NSCLC) quimiorresistentes .

Síntesis de Derivados de Tiofeno

Este compuesto también se puede utilizar en la síntesis de derivados de tiofeno . El tiofeno y sus derivados han mostrado una importancia extensiva en el campo farmacéutico debido a sus diversas aplicaciones biológicas y clínicas .

Actividad Antimicrobiana

Los derivados de tiofeno sintetizados a partir del this compound han mostrado una potente actividad antimicrobiana contra diversas especies microbianas .

Actividad Antioxidante

Estos derivados de tiofeno también exhibieron una excelente actividad antioxidante .

Actividad Anticorrosiva

Los derivados de tiofeno sintetizados han mostrado una eficiencia anticorrosiva significativa .

Actividad Anticancerígena

Los derivados de tiofeno sintetizados a partir del this compound han mostrado una actividad citotóxica eficaz contra la línea celular de cáncer de pulmón humano (A-549) a una dosis de 10 −4 M .

Mecanismo De Acción

Mode of Action

It’s important to note that the mode of action of a compound is determined by its interaction with its targets, which can result in various changes at the molecular and cellular levels .

Biochemical Pathways

The biochemical pathways affected by Ethyl 2-amino-3-methoxybenzoate are currently unknown. The compound’s effects on biochemical pathways would depend on its targets and mode of action .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound .

Result of Action

These effects would be determined by the compound’s targets, mode of action, and the biochemical pathways it affects .

Propiedades

IUPAC Name |

ethyl 2-amino-3-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-3-14-10(12)7-5-4-6-8(13-2)9(7)11/h4-6H,3,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXQRTJXPJSRMAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC=C1)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

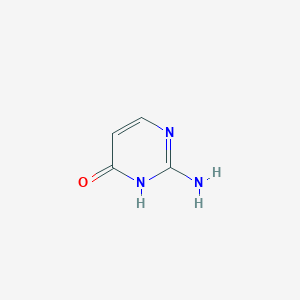

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

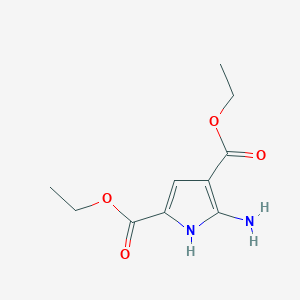

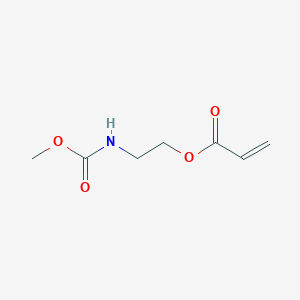

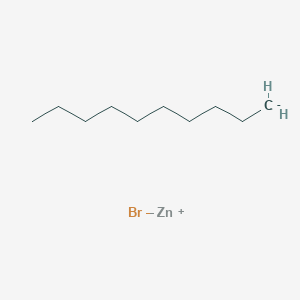

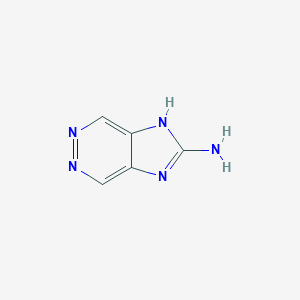

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-1H-imidazo[1,2-a]pyridine-5-thione](/img/structure/B62649.png)